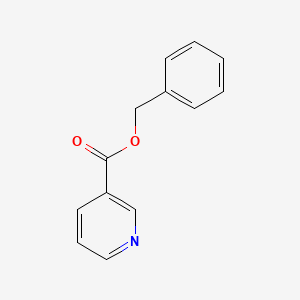

Benzyl Nicotinate

描述

RN given refers to parent cpd; structure in Merck Index, 9th ed, #6344

Structure

3D Structure

属性

IUPAC Name |

benzyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYGGMBOZFWZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046542 | |

| Record name | Benzyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-44-0 | |

| Record name | Benzyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl nicotinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Pyridinecarboxylic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S497LCF9C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyl nicotinate chemical properties and structure

An In-depth Technical Guide to Benzyl Nicotinate: Chemical Properties and Structure

Introduction

This compound (CAS No. 94-44-0) is an organic compound classified as a benzyl ester. It is formed from the formal condensation of the carboxyl group of nicotinic acid (niacin, vitamin B3) with benzyl alcohol.[1][2][3][4] This compound is utilized in various applications, notably in the pharmaceutical and cosmetic industries as a topical vasodilator and rubefacient, enhancing local blood circulation.[2][3][5] It also serves as a fragrance ingredient and a starting material in the synthesis of other organic compounds.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols associated with this compound.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a pleasant odor.[2][6] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][6] |

| Molecular Weight | 213.23 g/mol | [1][4] |

| Exact Mass | 213.078978594 Da | [1][4] |

| Melting Point | 21-24 °C | [2][3][4] |

| Boiling Point | 177-180 °C at 8 mmHg | [2][3] |

| Density | 1.1165 g/cm³ | [2][4][7] |

| Refractive Index | 1.570 (at 20 °C) | [2][3][7] |

| Flash Point | 170 °C | [2][3] |

| pKa | 3.16 ± 0.10 (Predicted) | [7] |

| XLogP3 | 2.4 | [1][4] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Solubility | Soluble in alcohols and acetone; limited solubility in water. | [6][8] |

Chemical Structure

This compound, with the IUPAC name benzyl pyridine-3-carboxylate, consists of a pyridine ring substituted at the 3-position with a carboxyl group that is esterified by a benzyl group.[1] The structure combines the aromatic pyridine moiety of nicotinic acid with the phenylmethyl group from benzyl alcohol.

References

- 1. This compound | C13H11NO2 | CID 7191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. This compound | 94-44-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. CAS 94-44-0: this compound | CymitQuimica [cymitquimica.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. islandpyrochemical.com [islandpyrochemical.com]

The Role of Benzyl Nicotinate as a Rubefacient in Topical Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl nicotinate, the benzyl ester of nicotinic acid, is a widely utilized rubefacient in topical formulations designed for the treatment of musculoskeletal pain, enhancement of localized blood circulation, and as a sensory agent in cosmetic products.[1][2][3] Its efficacy stems from its ability to penetrate the stratum corneum and subsequently hydrolyze to nicotinic acid, which induces localized vasodilation.[4][5] This vasodilation, or rubefacient effect, manifests as a warming sensation and reddening of the skin, signaling increased blood flow to the application area.[4][6] This technical guide provides an in-depth analysis of the mechanism of action, key experimental evaluations, and formulation considerations for this compound as a topical rubefacient.

Mechanism of Action

This compound's primary mechanism as a rubefacient is indirect, functioning as a prodrug that delivers nicotinic acid to the dermal microvasculature.[4] Its lipophilic nature facilitates penetration through the skin's lipid barrier.[5][7]

1.1. Enzymatic Hydrolysis: Upon penetrating the epidermis, this compound is enzymatically hydrolyzed by esterases present in the skin, releasing its active components: nicotinic acid (niacin) and benzyl alcohol.[4][5]

1.2. Prostaglandin-Mediated Vasodilation: The released nicotinic acid is responsible for the subsequent vascular effects. It stimulates the production of vasodilating prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), within the skin.[4] These prostaglandins then act on specific receptors on the smooth muscle cells of dermal arterioles, leading to relaxation and vasodilation.[8] This widening of blood vessels increases cutaneous blood flow, resulting in the characteristic erythema (redness) and sensation of warmth.[4][6]

References

- 1. This compound - this compound (Antirheumatic/ Rubefacient) | Biesterfeld SE [biesterfeld.com]

- 2. altmeyers.org [altmeyers.org]

- 3. This compound (CHEBI:31268) [ebi.ac.uk]

- 4. This compound | Cosmetic Ingredients Guide [ci.guide]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vitro Skin Penetration of Benzyl Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and available data concerning the in vitro skin penetration of benzyl nicotinate. This compound, a vasoactive agent, is frequently used in topical formulations to enhance local blood flow and is a subject of interest for its potential to improve the delivery of other therapeutic agents. This document synthesizes findings from various studies to offer a comprehensive resource for designing and interpreting in vitro percutaneous absorption experiments.

Introduction to this compound and Skin Penetration

This compound is the benzyl ester of nicotinic acid. Its topical application leads to a localized erythema and a sensation of warmth, which is attributed to its vasodilatory effects. The penetration of this compound through the stratum corneum is a critical step for its pharmacological action. In vitro studies using diffusion cells are the gold standard for quantifying the percutaneous absorption of this and other xenobiotics, providing crucial data on permeability, flux, and the influence of formulation excipients.

The mechanism of action for nicotinates involves interaction with receptors on Langerhans cells and keratinocytes, leading to the release of prostaglandins, which in turn act on vascular smooth muscle to cause vasodilation. This increased blood flow can potentially enhance the absorption of co-administered drugs.

Experimental Protocols for In Vitro Skin Penetration Studies

The following sections detail a comprehensive protocol for assessing the in vitro skin penetration of this compound, compiled from established methodologies for nicotinic acid esters.

Skin Membrane Preparation

The choice of skin membrane is a critical factor in in vitro permeation studies. Human skin is the most relevant model, though animal skins are also utilized.

-

Human Skin: Excised human skin from cosmetic surgeries (e.g., abdominoplasty) is considered the gold standard. The subcutaneous fat is removed, and the skin can be used as full-thickness or dermatomed to a specific thickness (typically 200-500 µm). Epidermal sheets can also be prepared by heat separation (60°C for 1-2 minutes) to isolate the primary barrier. Skin samples are stored at -20°C or below until use.

-

Animal Skin: Porcine ear skin is a common substitute due to its anatomical and physiological similarities to human skin. Rat skin is also used, although it is generally more permeable than human skin.[1] Preparation follows a similar procedure to human skin.

Franz Diffusion Cell Apparatus

The Franz diffusion cell is a static system widely used for in vitro skin permeation testing.[2][3]

-

Components: It consists of a donor chamber, where the test formulation is applied, and a receptor chamber, filled with a receptor solution. The skin membrane is mounted between these two chambers, with the stratum corneum facing the donor chamber.

-

Temperature Control: The receptor chamber is typically jacketed to allow for temperature control via a circulating water bath, maintaining the skin surface temperature at a physiologically relevant 32 ± 1°C.[4][5]

-

Stirring: The receptor solution is continuously stirred with a magnetic stir bar to ensure a uniform concentration of the permeated substance.

Experimental Procedure

The following workflow outlines the key steps in conducting an in vitro skin penetration study with this compound.

Receptor Solution

The receptor solution should maintain sink conditions, meaning the concentration of the analyte in the receptor fluid should not exceed 10% of its solubility.[4][5]

-

Composition: Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used receptor fluid for hydrophilic compounds. For lipophilic compounds like this compound, the addition of a solubilizing agent such as a small percentage of ethanol or a surfactant may be necessary to maintain sink conditions.

-

Degassing: The receptor solution should be degassed prior to use to prevent the formation of air bubbles on the dermal side of the skin, which can impede diffusion.

Sampling and Analysis

-

Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn from the sampling arm of the Franz cell. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain a constant volume.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of this compound.[6] A typical method might involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[6] The detection wavelength is typically set between 220-300 nm.[6]

Quantitative Data on Nicotinate Skin Penetration

While comprehensive quantitative data specifically for this compound is limited in the public domain, data from studies on related nicotinic acid esters can provide valuable insights. The following tables summarize representative data.

Table 1: In Vitro Percutaneous Absorption of Nicotinic Acid and its Esters through Rat and Human Skin [1]

| Compound | Skin Type | Occlusion | Mean % of Applied Dose Absorbed (72h) ± SD |

| Nicotinic Acid | Rat | Unoccluded | 5.7 ± 0.6 |

| Nicotinic Acid | Rat | Occluded | 8.6 ± 0.8 |

| Nicotinic Acid | Human | Unoccluded | 0.7 ± 0.2 |

| Nicotinic Acid | Human | Occluded | 3.3 ± 1.6 |

Table 2: In Vitro Permeation of Methyl Nicotinate through Human Cadaver Skin [7]

| Dose (µg/cm²) | Mean % of Applied Dose Permeated (24h) |

| 0.09 | ~30 |

| 0.95 | ~30 |

| 9.5 | ~25 |

| 95 | ~15 |

| 949 | ~2 |

Note: The data in Table 2 is estimated from graphical representations in the source material and illustrates the dose-dependent nature of permeation.

Proposed Signaling Pathway for Nicotinate-Induced Vasodilation

The vasodilatory effect of nicotinates is a key aspect of their action. While the precise signaling cascade in the skin is a subject of ongoing research, a plausible pathway involves the activation of nicotinic acetylcholine receptors (nAChRs) and subsequent downstream signaling.

This proposed pathway suggests that this compound binds to and activates nicotinic acetylcholine receptors on endothelial cells.[8][9][10] This activation leads to the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS) and induces endothelium-derived hyperpolarization (EDH).[11] NO diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic GMP (cGMP) and subsequent muscle relaxation and vasodilation. EDH also contributes to this relaxation. Some evidence also points to a role for the SIRT1 pathway in the vascular effects of nicotinic acid.

Conclusion

The in vitro assessment of this compound skin penetration is a crucial step in the development of topical formulations. This guide provides a framework for conducting these studies, from experimental design to data analysis. While specific quantitative data for this compound remains somewhat limited in publicly available literature, the methodologies and findings from studies on related nicotinic acid esters offer a solid foundation for research in this area. The vasodilatory action of this compound, likely mediated through nicotinic acetylcholine receptors and downstream NO and EDH signaling, underscores its potential as both a standalone active ingredient and a penetration enhancer for other topical drugs. Further research is warranted to fully elucidate the quantitative aspects of its skin permeation and the intricacies of its mechanism of action.

References

- 1. Percutaneous absorption of nicotinic acid, phenol, benzoic acid and triclopyr butoxyethyl ester through rat and human skin in vitro: further validation of an in vitro model by comparison with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]

- 4. ec.europa.eu [ec.europa.eu]

- 5. ec.europa.eu [ec.europa.eu]

- 6. CN106979984B - The HPLC analytical method of this compound drone salt and application - Google Patents [patents.google.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Nicotinic receptor activation augments muscarinic receptor-mediated eccrine sweating but not cutaneous vasodilatation in young males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of nicotine on human brain development - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Acetylcholine activates a regenerative vasodilator mechanism that is sensitive to nitric oxide production [frontiersin.org]

An In-depth Technical Guide on the Discovery and History of Benzyl Nicotinate in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl nicotinate, the benzyl ester of nicotinic acid, is a well-established pharmacological agent primarily known for its vasodilatory and rubefacient properties.[1][2] It is synthesized from the formal condensation of the carboxyl group of nicotinic acid with benzyl alcohol.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and History

While the precise date and discoverer of this compound are not prominently documented in readily available literature, its synthesis is a straightforward esterification reaction between nicotinic acid (a B vitamin) and benzyl alcohol.[3][4] Its pharmacological investigation likely followed the broader exploration of nicotinic acid derivatives for their effects on circulation. The primary therapeutic application that emerged for this compound was as a topical rubefacient, a substance that causes redness and warmth of the skin.[5][6] This effect is a direct result of its ability to induce local vasodilation, increasing blood flow to the site of application.[7][8] This property has made it a common ingredient in topical preparations for the relief of muscle and joint pain.[5]

Pharmacological Profile

Mechanism of Action

The primary pharmacological effect of this compound is vasodilation.[7] Upon topical application, it penetrates the skin where it is hydrolyzed by cutaneous esterases into nicotinic acid and benzyl alcohol.[9] The released nicotinic acid is believed to be the primary mediator of the vasodilatory effect.

Nicotinic acid activates G-protein coupled receptors, specifically the niacin receptor GPR109A, which is present in dermal Langerhans cells and keratinocytes.[9] Activation of this receptor leads to the release of prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[9] These prostaglandins then act on vascular smooth muscle cells, causing relaxation and subsequent vasodilation. This increased blood flow manifests as erythema (redness) and a sensation of warmth.[6]

Another proposed mechanism involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[8][9] Activation of TRPV1 channels in sensory neurons can also contribute to the sensation of heat and vasodilation.

Pharmacokinetics

The percutaneous absorption of this compound is influenced by the anatomical site of application.[9][10] Studies have shown that absorption is faster on the forehead compared to the forearm or calf, which is attributed to the higher density of hair follicles on the forehead.[9][10]

One study in rats investigated the effect of this compound on the percutaneous absorption of dexamethasone.[11] The results showed that this compound significantly enhanced both the rate and extent of dexamethasone absorption.[11] The relative bioavailability of dexamethasone was increased by 120% (based on urinary excretion data) or 146% (based on blood concentration data).[11] The peak blood concentration of dexamethasone was also significantly increased and was reached more quickly (1.5 hours versus 2.5 hours).[11]

The degradation of this compound in aqueous solutions is pH-dependent. It is stable in acidic conditions (pH 2.0-3.0) but degrades via hydroxide ion-catalyzed hydrolysis at neutral to alkaline pH (7.4-10.0), following apparent first-order rate kinetics.[5]

Quantitative Data

The following table summarizes key quantitative data related to the pharmacology of this compound.

| Parameter | Value | Species/Model | Reference |

| Effect on Dexamethasone Bioavailability | |||

| Relative Bioavailability (Urinary Excretion) | 120% | Rat | [11] |

| Relative Bioavailability (Blood Concentration) | 146% | Rat | [11] |

| Time to Peak Blood Concentration (Dexamethasone) | 1.5 hours (with this compound) | Rat | [11] |

| Time to Peak Blood Concentration (Dexamethasone) | 2.5 hours (without this compound) | Rat | [11] |

| Degradation Kinetics | |||

| pH Range for Stability | 2.0 - 3.0 | Aqueous Solution | [5] |

| pH Range for Degradation | 7.4 - 10.0 | Aqueous Solution | [5] |

| Degradation Kinetics | Apparent First-Order | Aqueous Solution | [5] |

Key Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of nicotinoyl chloride hydrochloride with benzyl alcohol in the presence of a base.

Protocol:

-

To a mixture of 4-(4'-chlorobenzyloxy)benzyl alcohol (1.2g), triethylamine (1.0g), and anhydrous benzene (25 ml), add nicotinoyl chloride hydrochloride (0.9g) at 10°C.

-

Stir the mixture at room temperature for 3 hours.

-

Wash the reaction mixture with water.

-

Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain a crystalline residue.

-

Recrystallize the residue from ethanol to yield 4-(4'-chlorobenzyloxy)this compound.

Note: This is one example of a synthesis for a derivative. The fundamental synthesis of this compound follows a similar principle of reacting a nicotinic acid derivative with benzyl alcohol.[12][13]

Evaluation of Percutaneous Absorption

The effect of this compound on the percutaneous absorption of other drugs can be evaluated using animal models.[11]

Protocol (adapted from Kassem & Schulte, 1980):

-

Administer a formulation containing the drug of interest (e.g., dexamethasone) with and without this compound to a defined skin area on rats.[11]

-

Collect blood samples at various time points.[11]

-

Collect urine over a specified period.[11]

-

Analyze the concentration of the drug in blood and urine samples using a suitable analytical method (e.g., liquid scintillation counting for radiolabeled compounds).[11]

-

Calculate pharmacokinetic parameters such as bioavailability and time to peak concentration.[11]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: Signaling pathway of topically applied this compound.

Experimental Workflow for Percutaneous Absorption Study

Caption: Experimental workflow for a percutaneous absorption study.

Conclusion

This compound has a long history in pharmacology as a topical vasodilator. Its mechanism of action, primarily through the release of nicotinic acid and subsequent prostaglandin-mediated vasodilation, is well-understood. The quantitative data available highlights its ability to enhance the percutaneous absorption of other drugs, a property that continues to be of interest in transdermal drug delivery research. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and professionals in the field of drug development.

References

- 1. This compound | C13H11NO2 | CID 7191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:31268) [ebi.ac.uk]

- 3. CAS 94-44-0: this compound | CymitQuimica [cymitquimica.com]

- 4. ewg.org [ewg.org]

- 5. Degradation Kinetics of this compound in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. altmeyers.org [altmeyers.org]

- 7. nbinno.com [nbinno.com]

- 8. Buy this compound | 94-44-0 | >98% [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of blood flow after topical application of this compound on different anatomic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on the percutaneous absorption of dexamethasone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. CN103435541B - Synthesis method of 1-benzylpyridinium-3-carboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Benzyl Nicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl nicotinate in various organic solvents. The information is intended to assist researchers, scientists, and professionals involved in drug development, formulation, and chemical synthesis in understanding and utilizing the solubility characteristics of this compound.

Executive Summary

This compound, the benzyl ester of nicotinic acid, is a widely used active pharmaceutical ingredient known for its vasodilatory properties. Its solubility in organic solvents is a critical parameter for the development of topical formulations, analytical methods, and purification processes. This guide summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Solubility of this compound

The solubility of this compound is influenced by the polarity and hydrogen-bonding capabilities of the solvent. It is generally observed to have good solubility in polar aprotic and protic organic solvents.

Quantitative and Qualitative Solubility Data

| Solvent Classification | Solvent | Chemical Formula | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | The polar nature of the ester and pyridine nitrogen can interact favorably with the dipoles of these solvents. |

| Acetone | C₃H₆O | Soluble[1] | The polar nature of the ester and pyridine nitrogen can interact favorably with the dipoles of these solvents. | |

| Halogenated | Chloroform | CHCl₃ | Sparingly Soluble[2][3][4] | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and aromatic character. |

| Alcohols | Methanol | CH₃OH | Slightly Soluble[2][3][4] | The ability of alcohols to act as both hydrogen bond donors and acceptors can lead to complex interactions. |

| Ethanol | C₂H₅OH | Soluble | The ability of alcohols to act as both hydrogen bond donors and acceptors can lead to complex interactions. | |

| Isopropanol | C₃H₈O | Soluble | The ability of alcohols to act as both hydrogen bond donors and acceptors can lead to complex interactions. Solubility is expected to decrease with increasing alcohol chain length. |

It is highly recommended that researchers experimentally determine the precise solubility in their specific solvent systems and conditions (e.g., temperature, purity of materials).

Experimental Protocols

To obtain reliable and accurate quantitative solubility data, the shake-flask method is a widely recognized and robust technique. This protocol outlines the general procedure for determining the solubility of this compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

I. Shake-Flask Method for Solubility Determination

This method is based on achieving equilibrium between the undissolved solute and a saturated solution.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical or HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant agitation speed.

-

Maintain a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Dilution:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

II. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the concentration of this compound in the prepared solution.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate). The exact ratio should be optimized for good peak shape and separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: this compound can be detected in the range of 190-330 nm.

-

Injection Volume: Typically 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the selected organic solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations that bracket the expected concentration of the diluted sample.

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak area for each concentration.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. A linear regression should be applied to the data.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve using the measured peak area.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow for Determining this compound Solubility.

Caption: Factors Influencing this compound Solubility.

References

- 1. This compound | C13H11NO2 | CID 7191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 94-44-0: this compound | CymitQuimica [cymitquimica.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 94-44-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

For Immediate Release

This technical guide provides an in-depth analysis of the mechanisms, experimental evaluation, and quantitative data related to benzyl nicotinate-induced vasodilation. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from primary research to offer a comprehensive overview of the topic.

Introduction

This compound, an ester of nicotinic acid (niacin), is a well-known topical vasodilator. Its ability to increase cutaneous blood flow makes it a common ingredient in topical preparations for pain relief and in studies of skin sensitivity and microcirculation.[1][2] Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid, which then initiates a cascade of signaling events leading to localized vasodilation.[2] This guide details the primary signaling pathways involved, presents quantitative data from key studies, and provides standardized experimental protocols for investigating these effects.

Core Signaling Pathways in this compound-Induced Vasodilation

The vasodilatory effect of this compound is primarily mediated by two interconnected pathways: the prostaglandin synthesis pathway and the sensory nerve activation pathway. These pathways are initiated by the binding of nicotinic acid to the G protein-coupled receptor GPR109A on Langerhans cells and keratinocytes.[3][4]

Prostaglandin Synthesis Pathway

The activation of GPR109A by nicotinic acid triggers the release of arachidonic acid, which is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, most notably prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[5][6] These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to vasodilation. The involvement of this pathway is strongly supported by studies where pretreatment with non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes, significantly attenuates the vasodilatory response to nicotinates.[5]

Sensory Nerve Activation Pathway

In addition to the prostaglandin pathway, evidence suggests the involvement of sensory nerves in the vasodilatory response. The activation of sensory nerves can lead to the release of neuropeptides such as calcitonin gene-related peptide (CGRP), which is a potent vasodilator.[7][8] Studies using capsaicin, a neurotoxin that depletes sensory nerve endings of their neurotransmitters, have shown a reduction in the vasodilatory response to certain stimuli, indicating a neurogenic component.[9][10] It is hypothesized that prostaglandins produced in the epidermis can also sensitize and activate nearby sensory nerve endings, creating a link between the two pathways.

Quantitative Data on this compound-Induced Vasodilation

Quantitative assessment of the vasodilatory effects of this compound is crucial for understanding its potency and duration of action. The following tables summarize key findings from studies that have measured changes in cutaneous blood flow following the topical application of this compound.

| Parameter | Forearm | Forehead | Calf | Reference |

| Baseline Blood Flow (Arbitrary Units) | Lower | Highest | Lower | [11][12] |

| Time to Maximal Response | Slower | Fastest | Slower | [11][12] |

| Duration of Response | Longer | Shortest | Longer | [11][12] |

Table 1: Comparison of Vasodilatory Response to this compound at Different Anatomical Sites.

| Study Compound | Inhibitor | Effect on Vasodilation | Reference |

| Nicotinic Acid | Naproxen (NSAID) | Inhibition of increased forearm blood flow | [7] |

| Methyl Nicotinate | Indomethacin, Ibuprofen, Aspirin (NSAIDs) | Significant suppression of cutaneous vascular response | [5] |

Table 2: Effect of Prostaglandin Synthesis Inhibitors on Nicotinate-Induced Vasodilation.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of this compound-induced vasodilation. The following section details a typical experimental workflow using laser Doppler flowmetry.

Measurement of Cutaneous Blood Flow using Laser Doppler Flowmetry

This protocol describes the non-invasive measurement of microvascular blood flow in response to topically applied this compound.

Objective: To quantify the time-course and magnitude of this compound-induced vasodilation in human skin.

Materials:

-

Laser Doppler Flowmeter with a surface probe

-

This compound preparation (e.g., 1% gel)

-

Placebo control gel

-

Double-sided adhesive rings for probe attachment

-

Skin marker

-

Computer with data acquisition software

-

Temperature and humidity-controlled room

Procedure:

-

Subject Acclimatization: Allow the subject to rest in a supine or seated position in a temperature-controlled room (22-24°C) for at least 20 minutes to achieve cardiovascular stability.

-

Site Selection and Preparation: Select two measurement sites on the volar forearm, free of hair, scars, and blemishes. Mark the sites for probe placement.

-

Baseline Measurement: Attach the laser Doppler probes to the marked sites using the adhesive rings. Record baseline blood flow for 5-10 minutes until a stable signal is obtained.

-

Application of Test Substances: Remove the probes and apply a standardized amount of this compound gel to one site and the placebo gel to the other site.

-

Post-Application Measurement: Re-attach the probes to the same locations and continuously record blood flow for a predefined period (e.g., 60-120 minutes).

-

Data Analysis: Express the blood flow data as a percentage change from the baseline. Calculate parameters such as the time to onset of vasodilation, time to peak blood flow, and the area under the curve (AUC) of the blood flow response.

Conclusion

This compound induces vasodilation primarily through the activation of the GPR109A receptor, leading to the synthesis of prostaglandins and the activation of sensory nerves. The vasodilatory response can be quantified using non-invasive techniques such as laser Doppler flowmetry. This technical guide provides a foundational understanding for researchers and professionals in drug development, offering insights into the mechanisms of action and methodologies for evaluating the effects of this compound and related compounds. Further research focusing on detailed dose-response relationships and the interplay between the prostaglandin and sensory nerve pathways will further elucidate the complete pharmacological profile of this compound.

References

- 1. Comparison of blood flow to the cutaneous temperature and redness after topical application of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of prostaglandin synthesis inhibition on sympathetic-and parasympathetic-mediated coronary hemodynamic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of niacin-induced vasodilation with an antagonist to prostaglandin D2 receptor subtype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasodilatation induced by capsaicin in rat mesenteric vessels is probably independent of nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protection by capsaicin against attenuated endothelium-dependent vasorelaxation due to lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical capsaicin pretreatment inhibits axon reflex vasodilatation caused by somatostatin and vasoactive intestinal polypeptide in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TRPV1 Channels Are Involved in Niacin-induced Cutaneous Vasodilation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of blood flow after topical application of this compound on different anatomic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Benzyl Nicotinate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. All laboratory work should be conducted in accordance with institutional and regulatory guidelines.

Summary of Toxicological Data

Quantitative toxicity data for benzyl nicotinate is sparse in publicly available literature. The following tables summarize the available information and highlight data gaps. A read-across approach from benzyl alcohol and nicotinic acid is used to provide context for potential hazards.

Table 1: Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | Data Not Available | Data Not Available | IC50 | Data Not Available | |

| Benzyl Alcohol | Human Lymphocytes | Comet Assay | DNA Damage | Increased at 25 & 50 mM | [3][4] |

| Benzoic Acid | Human Lymphocytes | Comet Assay | DNA Damage | Increased at 5 mM | [3][4] |

IC50: Half-maximal inhibitory concentration.

Table 2: Genotoxicity Data

| Compound | Test System | Assay Type | Result | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | |

| Nicotinic Acid & Esters | Inferred | General Genotoxicity | Not Genotoxic (Read-Across) | [5] |

| Benzyl Alcohol | Salmonella typhimurium | Ames Test | Negative | [6] |

| Benzoic Acid | Salmonella typhimurium | Ames Test | Negative | [6] |

| p-Nitrobenzyl chloride | S. typhimurium TA100 | Ames Test | Positive | [7] |

Table 3: Acute Toxicity Data

| Compound | Species | Route | Endpoint | Result | Reference |

| This compound | Mouse | Oral | LD50 | 2188 mg/kg | [8] |

| Benzyl Alcohol | Rat (male) | Oral (Gavage) | No-Observed-Adverse-Effect Level | < 800 mg/kg (reduced weight gain) | [6] |

| Nicotinic Acid | Human | Oral | - | Flushing at doses as low as 30 mg/day; hepatotoxicity at ~3 g/day | [9] |

LD50: Median lethal dose.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable toxicity screening. The following are standard protocols applicable to the assessment of this compound compounds.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Methodology:

-

Cell Plating: Seed cells (e.g., human dermal fibroblasts, keratinocytes, or other relevant cell lines) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/mL) and incubate for 24 hours to allow for attachment.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of any solvent (like DMSO) should be non-toxic to the cells (typically ≤0.5%).[5] Replace the existing medium with the medium containing the test compound and incubate for a specified exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Genotoxicity - Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of a chemical.[13] It is performed in compliance with OECD Guideline 471.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine, allowing them to form colonies.[13]

Methodology:

-

Strain Selection: Use a panel of tester strains, such as TA98, TA100, TA1535, and TA1537, and potentially a strain of E. coli (WP2uvrA), to detect different types of mutations (frameshift and base-pair substitutions).[13][14]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor-1254 induced rats or hamsters) to mimic mammalian metabolism.[14]

-

Exposure (Plate Incorporation Method):

-

Mix the test compound at various concentrations, the bacterial tester strain, and the S9 mix (if applicable) in molten top agar.

-

Pour this mixture onto a minimal glucose agar plate (lacking histidine).

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies over the spontaneous background rate.

Genotoxicity - In Vitro Micronucleus Assay

The in vitro micronucleus test identifies substances that cause chromosomal damage. It is conducted in accordance with OECD Guideline 487.

Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division. They are formed from chromosome fragments (clastogenic event) or whole chromosomes (aneugenic event) that lag behind in anaphase.[15] An increase in the frequency of micronucleated cells indicates genotoxic damage.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO) or primary human lymphocytes.[16]

-

Treatment: Expose duplicate cell cultures to a range of concentrations of this compound for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration, both with and without S9 metabolic activation.[16]

-

Cytokinesis Block (Optional but Recommended): After treatment, add Cytochalasin-B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[17]

-

Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye.

-

Analysis: Using a microscope, score a predetermined number of cells (e.g., 1000-2000) per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This method is used to estimate the acute oral toxicity (and obtain an LD50 range) of a substance.

Principle: This is a stepwise procedure using a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. It allows for classification of the substance based on its toxicity.[3]

Methodology:

-

Animal Model: Use a single sex (typically female) of a standard laboratory rodent strain (e.g., Wistar rat).[3]

-

Housing and Fasting: Acclimatize animals to laboratory conditions. Fast animals overnight prior to dosing.[18]

-

Dosing: Administer this compound orally via gavage in a suitable vehicle. Start with a dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.[3]

-

Procedure:

-

Dose an initial group of three animals.

-

If mortality occurs, the next step involves dosing at a lower fixed level.

-

If no mortality occurs, the next step involves dosing at a higher fixed level.

-

-

Observation: Observe animals closely for signs of toxicity immediately after dosing and periodically for 14 days. Record all signs of toxicity, time of onset, duration, and mortality.[18]

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Endpoint: The result allows for the classification of the substance into a GHS toxicity category.

Potential Signaling Pathways and Mechanisms of Toxicity

Direct evidence for signaling pathways affected by this compound is not available. However, insights can be drawn from its components.

-

Nicotinic Acid-Related Pathways:

-

Prostaglandin-Mediated Vasodilation: Nicotinic acid is known to cause flushing through interaction with the G-protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells, leading to the release of prostaglandins (e.g., PGD2, PGE2).[9] This is the likely mechanism behind the vasodilatory effect of topically applied this compound.

-

Hepatic Metabolism and Toxicity: Niacin is metabolized in the liver. At high doses, one metabolic pathway can be overwhelmed, leading to the accumulation of toxic byproducts and potential hepatotoxicity.[9] This suggests the liver could be a target organ for systemic toxicity of this compound if significant absorption occurs.

-

Lipid Metabolism: Nicotinic acid plays a role in lipid metabolism and can ameliorate alcohol-induced fatty liver by increasing fatty acid oxidation.[19][20]

-

-

Benzyl Alcohol-Related Pathways:

The following diagrams illustrate the general workflow for toxicity screening and a potential signaling pathway for the vasodilatory effect of the nicotinic acid moiety.

Caption: General workflow for initial toxicity screening.

Caption: Postulated pathway for nicotinic acid-mediated vasodilation.

Conclusion

The initial toxicity screening of this compound reveals significant data gaps, particularly in the areas of in vitro cytotoxicity and genotoxicity. While an acute oral LD50 in mice is available, a more comprehensive profile is needed for a thorough risk assessment. The provided experimental protocols for cytotoxicity, genotoxicity, and acute toxicity studies offer a clear path forward for generating this crucial data. Furthermore, the analysis of this compound's constituent molecules, benzyl alcohol and nicotinic acid, provides valuable insights into potential mechanisms of action and target organs, suggesting that hepatic metabolism and prostaglandin-mediated pathways are important areas for further investigation. This guide serves as a foundational resource for researchers to design and execute a robust initial toxicity assessment of this compound compounds.

References

- 1. scribd.com [scribd.com]

- 2. umwelt-online.de [umwelt-online.de]

- 3. researchgate.net [researchgate.net]

- 4. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 5. benchchem.com [benchchem.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Mutagenicity studies of p-substituted benzyl derivatives in the Ames Salmonella plate-incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ewg.org [ewg.org]

- 9. Niacin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 14. researchgate.net [researchgate.net]

- 15. Micronucleus test - Wikipedia [en.wikipedia.org]

- 16. Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. Dietary nicotinic acid supplementation ameliorates chronic alcohol-induced fatty liver in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dietary nicotinic acid supplementation ameliorates chronic alcohol-induced fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Benzyl Nicotinate via Fischer Esterification: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of benzyl nicotinate, a compound with applications in pharmaceuticals and cosmetics, through the well-established Fischer esterification reaction. The synthesis involves the acid-catalyzed esterification of nicotinic acid with benzyl alcohol.

Introduction

This compound is the benzyl ester of nicotinic acid (niacin or vitamin B3). It functions as a rubefacient and vasodilator, making it a valuable active ingredient in topical formulations for improving skin microcirculation. The most common and direct method for its synthesis is the Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] This application note details a laboratory-scale protocol for this synthesis, including reaction conditions, purification, and characterization of the final product.

Reaction Scheme

The synthesis of this compound from nicotinic acid and benzyl alcohol is an equilibrium reaction. To drive the reaction towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water formed as a byproduct is removed.[2][3]

Figure 1. Fischer esterification of nicotinic acid and benzyl alcohol to yield this compound.

Quantitative Data Summary

While specific yields can vary based on reaction scale and purification efficiency, the following table summarizes representative data for the synthesis of this compound and its characterization.

| Parameter | Value | Reference(s) |

| Reactants | ||

| Nicotinic Acid | 1.0 equivalent | |

| Benzyl Alcohol | 1.5 - 5.0 equivalents (serves as reactant and solvent) | [1] |

| Catalyst (p-TsOH or H₂SO₄) | 0.05 - 0.1 equivalents | [2][4] |

| Reaction Conditions | ||

| Temperature | Reflux (typically 110-140 °C) | [2][5] |

| Reaction Time | 5 - 24 hours | [4][6] |

| Product | ||

| Yield | 70-95% (can be lower depending on purification) | [4] |

| Purity | >98% (after column chromatography) | [5] |

| Characterization | ||

| Appearance | Colorless to pale yellow liquid or solid | |

| Melting Point | 21-24 °C | |

| Boiling Point | 177 °C @ 8 mmHg |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

-

Nicotinic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and chamber

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add nicotinic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene (as a solvent to fill the Dean-Stark trap).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

-

-

Esterification:

-

Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

-

Continue refluxing for 8-12 hours, or until no more water is collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted nicotinic acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.[6]

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).

-

Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield pure this compound.

-

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Buy this compound | 94-44-0 | >98% [smolecule.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Application Note: Quantification of Benzyl Nicotinate Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note details a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of benzyl nicotinate in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 column with UV detection, providing a rapid, precise, and reliable analytical solution for quality control and research applications.

Introduction

This compound is a rubefacient and vasodilating agent used in topical preparations to relieve muscle and joint pain.[1] Its efficacy is dependent on the concentration of the active ingredient, necessitating a robust analytical method for its quantification. This document provides a detailed protocol for the determination of this compound using HPLC, which is a widely accepted technique for the analysis of pharmaceutical compounds.[2]

Chromatographic Conditions

A reversed-phase HPLC method was established and validated for the quantification of this compound. The separation is achieved on an octadecylsilane (C18) stationary phase with a mobile phase consisting of a buffered organic-aqueous mixture.[3][4]

| Parameter | Specification |

| HPLC System | Any standard HPLC system with a UV-Vis detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Methanol : Water : Acetic Acid (50:50:1, v/v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30 °C[3] |

| UV Detection | 262 nm |

| Injection Volume | 20 µL[3] |

| Run Time | Approximately 10 minutes |

Detailed Experimental Protocol

Reagents and Materials

-

This compound Reference Standard (≥99% purity)

-

Methanol (HPLC Grade)

-

Glacial Acetic Acid (Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

-

0.45 µm Membrane Filters for solvent and sample filtration

-

Standard laboratory glassware (volumetric flasks, pipettes)

-

HPLC vials with septa

Preparation of Solutions

2.1. Mobile Phase Preparation

-

Carefully measure 500 mL of Methanol and 500 mL of Water into a 1 L glass reservoir.

-

Add 10 mL of Glacial Acetic Acid to the mixture.

-

Mix thoroughly and degas the solution for 15-20 minutes using vacuum filtration or sonication.

2.2. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 100 mg of this compound Reference Standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the Mobile Phase. Mix until fully dissolved. This is the Standard Stock Solution.

2.3. Calibration Standards

-

Prepare a series of calibration standards by diluting the Standard Stock Solution with the Mobile Phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

-

A suggested calibration series is: 10, 25, 50, 100, 150, and 200 µg/mL.

2.4. Sample Preparation (e.g., for a Cream Formulation)

-

Accurately weigh a portion of the cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of the Mobile Phase and sonicate for 15 minutes to disperse the cream and dissolve the active ingredient.

-

Allow the solution to cool to room temperature and dilute to the mark with the Mobile Phase.

-

Mix thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial. The theoretical final concentration is 100 µg/mL.

HPLC System Setup and Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (Mobile Phase) to ensure the baseline is free from interfering peaks.

-

Inject the calibration standards in sequence, from the lowest to the highest concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

-

Quantify the this compound concentration in the sample solutions using the linear regression equation derived from the calibration curve.[3]

Method Validation Summary

The described method has been validated according to standard guidelines. The following table summarizes the typical performance characteristics.

| Validation Parameter | Typical Result |

| Linearity Range | 10 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999[1] |

| Limit of Detection (LOD) | ~ 0.5 µg/mL |

| Limit of Quantification (LOQ) | ~ 1.5 µg/mL |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

| Specificity | No interference from common excipients was observed. |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the quantification of this compound.

Caption: Workflow for this compound Quantification by HPLC.

References

- 1. Degradation Kinetics of this compound in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ニコチン酸ベンジル Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN106979984B - The HPLC analytical method of this compound drone salt and application - Google Patents [patents.google.com]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols: Formulation of Benzyl Nicotinate in a Hydrophilic Gel for Topical Delivery

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the formulation, evaluation, and mechanism of action of a benzyl nicotinate hydrophilic gel for topical application.

Introduction

This compound is a vasodilator that, when applied topically, penetrates the skin and is hydrolyzed to nicotinic acid.[1] This enzymatic conversion leads to localized vasodilation, increasing blood flow and oxygenation in the skin.[1][2] These properties make it a valuable active pharmaceutical ingredient (API) for various therapeutic applications, including the relief of muscle and joint pain.[3] Hydrophilic gels are an excellent vehicle for the topical delivery of this compound due to their non-greasy nature, ease of application, and good drug release characteristics.[4] This document outlines the formulation of a this compound hydrophilic gel, along with detailed protocols for its preparation and evaluation.

Proposed Mechanism of Action

This compound's primary pharmacological effect is vasodilation, which is mediated by its conversion to nicotinic acid in the skin.[1] Nicotinic acid is thought to stimulate the release of prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), from dermal Langerhans cells and keratinocytes. These prostaglandins then act on vascular smooth muscle cells, leading to relaxation and an increase in blood vessel diameter. This enhanced blood flow results in the characteristic rubefacient effect (redness and warmth) and contributes to the therapeutic benefits of this compound.

Formulation Data

The following table provides a sample formulation for a 2.5% w/w this compound hydrophilic gel. This formulation utilizes Carbopol® 940 as the gelling agent, which provides a clear and stable gel matrix.

Table 1: Formulation of 2.5% w/w this compound Hydrophilic Gel

| Ingredient | Function | Concentration (% w/w) |

| This compound | Active Pharmaceutical Ingredient | 2.50 |

| Carbopol® 940 | Gelling Agent | 1.00 - 1.50 |

| Propylene Glycol | Humectant, Co-solvent | 5.00 |

| Triethanolamine | Neutralizing Agent | q.s. to pH 7.0 |

| Purified Water | Vehicle | q.s. to 100.00 |

q.s. = quantum sufficit (as much as is sufficient)

Experimental Protocols

The following sections provide detailed protocols for the preparation and evaluation of the this compound hydrophilic gel.

Protocol for Preparation of this compound Hydrophilic Gel

This protocol describes the preparation of a 100g batch of the hydrophilic gel.

Materials:

-

This compound

-

Carbopol® 940

-

Propylene Glycol

-

Triethanolamine

-

Purified Water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Weighing balance

Procedure:

-

In a beaker, dissolve the required amount of propylene glycol in purified water.

-

Slowly disperse the Carbopol® 940 into the propylene glycol-water mixture while stirring continuously with a magnetic stirrer to avoid the formation of lumps.[5]

-

Allow the dispersion to hydrate for at least 12 hours in a sealed container.[5]

-

In a separate beaker, dissolve the this compound in a small amount of the hydrated Carbopol® gel.

-

Gradually add the this compound mixture to the main Carbopol® gel dispersion with continuous stirring.

-

Neutralize the gel by adding triethanolamine dropwise while monitoring the pH. Continue adding until a pH of approximately 7.0 is achieved, at which point the clear gel will form.[5]

-

Add purified water to the final weight and mix until a homogenous gel is obtained.

Protocol for In Vitro Release Testing (IVRT)

This protocol utilizes a Franz diffusion cell to evaluate the release of this compound from the hydrophilic gel.

Apparatus and Materials:

-

Franz diffusion cells[6]

-

Synthetic membrane (e.g., cellulose acetate)

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)[6]

-

Magnetic stirrer and stir bars

-

Water bath with temperature control (32°C)

-

Syringes for sampling

-

HPLC system for analysis

Procedure:

-

Assemble the Franz diffusion cells with the synthetic membrane placed between the donor and receptor chambers.

-

Fill the receptor chamber with the receptor solution and ensure no air bubbles are trapped beneath the membrane.

-

Place a known quantity of the this compound gel onto the membrane in the donor chamber.

-

Maintain the temperature of the receptor solution at 32°C using a circulating water bath.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

-

Analyze the collected samples for this compound concentration using a validated HPLC method (see Protocol 4.4).

-

Plot the cumulative amount of this compound released per unit area versus time.

Protocol for Ex Vivo Skin Permeation Study

This protocol uses excised skin in a Franz diffusion cell to assess the permeation of this compound through the skin.

Apparatus and Materials:

-

Franz diffusion cells[7]

-

Excised human or animal skin (e.g., rat or porcine skin)[7]

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)[7]

-

Magnetic stirrer and stir bars

-

Water bath with temperature control (32°C)[7]

-

HPLC system for analysis[7]

-

Syringes for sampling

Procedure:

-

Prepare the excised skin by carefully removing any subcutaneous fat and hair.

-

Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[7]

-

Fill the receptor chamber with the receptor solution, ensuring no air bubbles are present.

-

Apply a finite dose of the this compound gel to the surface of the skin in the donor chamber.

-

Maintain the temperature of the receptor solution at 32°C.[7]

-

At specified time points, collect samples from the receptor chamber and replace with fresh receptor solution.

-

At the end of the study, dismantle the apparatus. Analyze the receptor solution, the skin (epidermis and dermis separately after heat separation), and any remaining formulation in the donor chamber for this compound content using HPLC.

-

Calculate the cumulative amount of this compound permeated through the skin over time and determine the steady-state flux.

Protocol for HPLC Analysis of this compound

This protocol provides a high-performance liquid chromatography (HPLC) method for the quantification of this compound in samples from in vitro release and skin permeation studies.

Instrumentation and Conditions:

-

HPLC System: With UV detector

-

Column: Octadecylsilane (C18) bonded silica column[8]

-

Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., phosphoric or formic acid)[8][9]

-

Flow Rate: 0.8 - 1.1 mL/min[8]

-

Column Temperature: 20 - 45°C[8]

-

Detection Wavelength: 220 - 300 nm[8]

-

Injection Volume: 20 µL[8]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

-

Sample Preparation: Dilute the samples collected from the IVRT and skin permeation studies with the mobile phase to fall within the concentration range of the calibration curve.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.

Stability Considerations

The stability of this compound in aqueous formulations is pH-dependent. It undergoes hydroxide ion-catalyzed degradation.[10] Therefore, the pH of the hydrophilic gel should be maintained around neutral to ensure the stability of the active ingredient. The inclusion of co-solvents like propylene glycol can also enhance the stability of this compound in the formulation.[11] Stability studies should be conducted to evaluate the physical and chemical stability of the gel over time, including parameters such as appearance, pH, viscosity, and drug content.[3] A stability-indicating HPLC method should be used to separate and quantify any degradation products.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Improved skin oxygenation after this compound application in different carriers as measured by EPR oximetry in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. benchchem.com [benchchem.com]

- 8. CN106979984B - The HPLC analytical method of this compound drone salt and application - Google Patents [patents.google.com]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]